![molecular formula C19H16ClN3O2 B1663242 2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile CAS No. 844461-41-2](/img/structure/B1663242.png)
2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile, commonly known as Venetoclax, is a small molecule drug that has shown remarkable potential in cancer treatment. It is a B-cell lymphoma 2 (BCL-2) inhibitor that selectively binds to and inhibits the activity of the BCL-2 protein, which is known to promote cancer cell survival by preventing apoptosis. Venetoclax has been extensively studied in preclinical and clinical trials, and it has been approved for the treatment of certain types of leukemia and lymphoma.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Characterization
A study by Wazzan et al. (2016) focused on determining the structural parameters of compounds including 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, closely related to the queried compound. They employed DFT and TD-DFT/PCM calculations for spectroscopic characterization, including FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectral measurements. This research highlights the potential for using these compounds in various spectroscopic applications and possibly in understanding their biological potential and corrosion inhibition properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis of Novel Compounds
Moskvina et al. (2015) developed a method for the preparation of compounds, including those with structural similarities to the queried compound. This research demonstrates the process of synthesizing new heterocyclic compounds, which can be significant for developing new materials or drugs (Moskvina, Shilin, & Khilya, 2015).
Reactions with Phenols
Research by Hu Jia (2000) investigated reactions involving compounds similar to the queried chemical, examining their interactions with substituted phenols. This study contributes to the understanding of radical substitution reactions, which is valuable in synthetic chemistry and the development of novel chemical reactions (Hu Jia, 2000).
Use in Fluorescent Probes
Diwu et al. (1997) explored the synthesis of 2,5-diphenyloxazoles with a dimethylamino group, structurally related to the compound , for use as fluorescent solvatochromic dyes. These compounds, due to their strong solvent-dependent fluorescence, are promising in the development of ultrasensitive fluorescent molecular probes for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Synthesis of Heterocyclic Systems
Selič et al. (1997) detailed the preparation of compounds including methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate. Their work contributes to the synthesis of diverse heterocyclic systems, potentially expanding the chemical and pharmaceutical applications of such compounds (Selič, Grdadolnik, & Stanovnik, 1997).
Tetrel Bonding Interactions
Ahmed et al. (2020) investigated the synthesis and characterization of triazole derivatives with structural similarities to the queried compound. Their study focused on π-hole tetrel bonding interactions, which could be relevant in understanding and manipulating molecular interactions for various scientific applications (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Arylcopper Compounds
A study by Koten, Leusink, and Noltes (1975) on the synthesis of 2-[(dimethylamino)methyl]phenylcopper and related compounds offers insights into the preparation and properties of arylcopper compounds, which can be crucial in organometallic chemistry and catalysis (Koten, Leusink, & Noltes, 1975).
Eigenschaften
CAS-Nummer |
844461-41-2 |
|---|---|
Produktname |
2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile |
Molekularformel |
C19H16ClN3O2 |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
2-[4-[(4-chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H16ClN3O2/c1-23(2)19-17(11-21)22-18(25-19)14-5-9-16(10-6-14)24-12-13-3-7-15(20)8-4-13/h3-10H,12H2,1-2H3 |
InChI-Schlüssel |
CMVJGSUPZYIDHO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C#N |
Kanonische SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C#N |
Synonyme |
2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



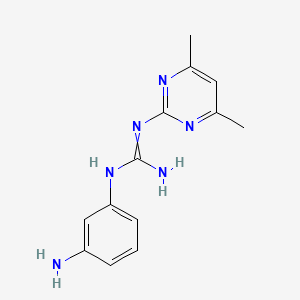
![2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B1663160.png)
![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)
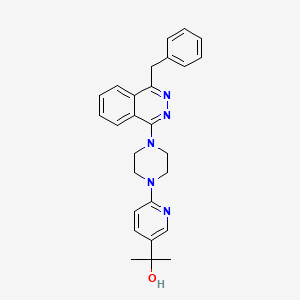
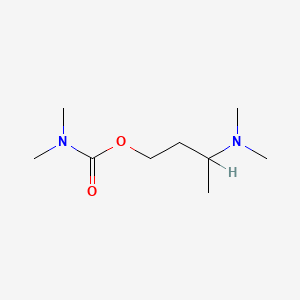
![4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid](/img/structure/B1663166.png)
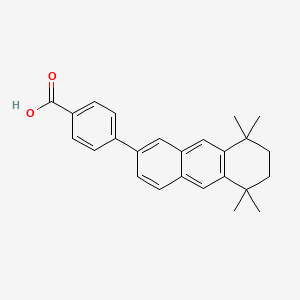
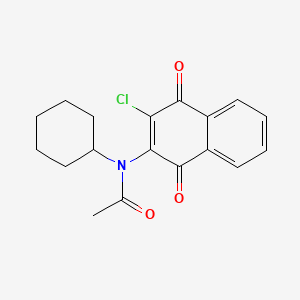
![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)
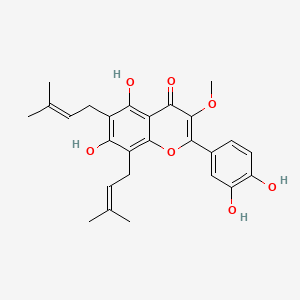
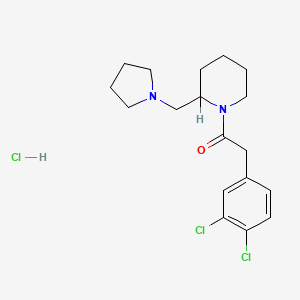
![5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B1663176.png)
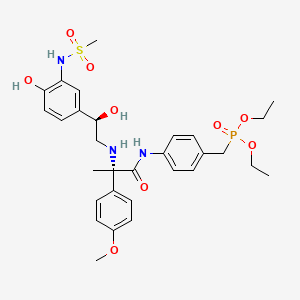
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)